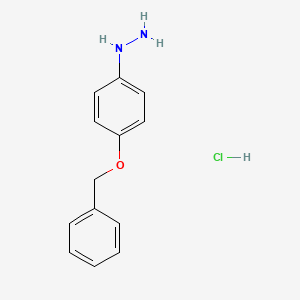

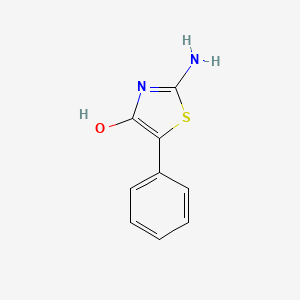

2-Amino-5-phenyl-1,3-thiazol-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

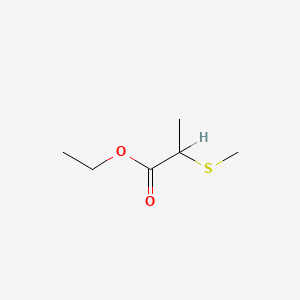

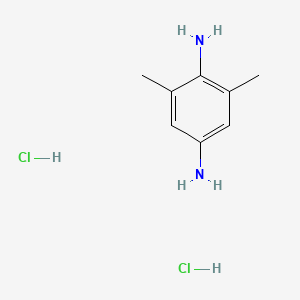

2-Amino-5-phenyl-1,3-thiazol-4-ol (APT) is an organic compound belonging to the family of thiazoles, which are heterocyclic compounds containing four nitrogen atoms and two sulfur atoms. APT has been used in a variety of scientific research applications, including as a synthetic intermediate, a catalyst, and a reagent. It has also been used as a biochemical and physiological agent in laboratory experiments.

Aplicaciones Científicas De Investigación

Microwave Irradiation in Synthesis

The derivatives of 2-amino-4-phenylthiazole, which are structurally related to 2-Amino-5-phenyl-1,3-thiazol-4-ol, are of high scientific interest due to their broad spectrum of biological activity. A study explored the synthesis of 5-amino-containing 2-amino-4-phenyl-thiazole under microwave irradiation, indicating a method to overcome the disadvantage of long reaction times traditionally required in the synthesis of these derivatives (Khrustalev, 2009).

Anticancer Agents

Thiazole derivatives have shown promise as anticancer agents. A study on 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles, a scaffold related to this compound, revealed these compounds as novel tubulin polymerization inhibitors with significant growth inhibition activity on cancer cell lines and potential for in vivo efficacy (Romagnoli et al., 2012).

Microtubule Targeting Agents

Another study focused on 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles, related to the compound of interest, as microtubule targeting agents. These compounds, especially those with an ethoxy group, showed significant activity against cancer cell lines, acting through the colchicine site of tubulin and leading to apoptosis and mitotic catastrophe as cell death mechanisms (Romagnoli et al., 2011).

Chemoselective Thionation-Cyclization

A method for synthesizing 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization was reported. This process involved highly functionalized enamides and led to products with diverse functionalities, demonstrating a versatile approach to thiazole derivatives synthesis (Kumar et al., 2013).

Adenosine Receptor Pharmacophore

Derivatives of 2-amino-4-phenyl-5-(4-pyridyl)thiazole, a compound structurally similar to this compound, have been claimed as adenosine A3 and/or A2b receptor antagonists and inhibitors of TNF-a production, indicating potential therapeutic uses in treating asthma and COPD (2000).

Fluorescence and Biological Activity in Thiadiazole Derivatives

Research on thiadiazole derivatives, including 2-amino-5-phenyl-1,3,4-thiadiazole, highlighted non-typical fluorescence effects and biological activity. This study provided insights into the spectroscopic and theoretical aspects of these compounds, their microbiological, and antioxidative potential, suggesting their use as fluorescence probes or pharmaceuticals with antimycotic properties (Budziak et al., 2019).

Hydrogen-Bonding Networks

An examination of the solid-state packing arrays and hydrogen-bonding networks of 2-amino-4-phenyl-1,3-thiazole derivatives provided insights into their molecular interactions. This study offers valuable information for the understanding of the structural and molecular properties of these compounds (Lynch et al., 2002).

Mecanismo De Acción

Target of Action

2-Amino-5-phenyl-1,3-thiazol-4-ol, a derivative of thiazole, is known to interact with various biological targets. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug)

Mode of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Biochemical Pathways

Thiazole derivatives have been reported to affect various biochemical pathways due to their diverse biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Result of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, which would result in various molecular and cellular effects .

Direcciones Futuras

The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drug . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects is more desirable . The “2-Amino-5-phenyl-1,3-thiazol-4-ol” scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

Análisis Bioquímico

Biochemical Properties

2-Amino-5-phenyl-1,3-thiazol-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways . Moreover, it can alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including damage to vital organs . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it can be metabolized by liver enzymes, leading to the formation of metabolites that are excreted from the body . Additionally, this compound can influence metabolic flux and alter metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it can be transported across cell membranes by specific transporters, leading to its accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .

Propiedades

IUPAC Name |

2-amino-5-phenyl-1,3-thiazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,12H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOMNHLWRPCJGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(S2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388797 |

Source

|

| Record name | 2-amino-5-phenyl-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98879-58-4 |

Source

|

| Record name | 2-amino-5-phenyl-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.